ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features multiple functional groups, including an imidazole ring, a pyridazine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and interactions.
Scientific Research Applications
Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Chemical Biology: Employed as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Imidazole derivatives show a broad range of biological activities and are known to interact with various targets. For instance, they can act as antihistaminic agents, analgesics, antivirals, antiulcer agents, antihelmintics, and more .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives can inhibit certain enzymes, while others might interact with cell receptors .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways. For instance, some imidazole derivatives used as antihistaminic agents can inhibit the histamine pathway .
Pharmacokinetics
Imidazole is highly soluble in water and other polar solvents, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The results of the action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives can have anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Synthesis of the Pyridazine Ring: This step often involves the reaction of hydrazine with a suitable dicarbonyl compound.
Construction of the Thiazole Ring: This can be synthesized by the reaction of α-haloketones with thiourea.
Coupling Reactions: The imidazole, pyridazine, and thiazole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the ethyl acetate group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of such complex molecules often relies on automated synthesizers and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the imidazole or pyridazine rings, potentially reducing double bonds or nitro groups if present.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole or pyridazine derivatives.
Substitution: Various substituted imidazole, pyridazine, or thiazole derivatives.
Hydrolysis: Carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyrimidine-3-carboxamido)thiazol-4-yl)acetate
- Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridine-3-carboxamido)thiazol-4-yl)acetate
- Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyrazine-3-carboxamido)thiazol-4-yl)acetate
Uniqueness
Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is unique due to the presence of the pyridazine ring, which is less common compared to pyridine or pyrimidine rings. This structural feature can impart distinct electronic properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-2-24-13(22)7-10-8-25-15(17-10)18-14(23)11-3-4-12(20-19-11)21-6-5-16-9-21/h3-6,8-9H,2,7H2,1H3,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKUAQIGBNLVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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